molecular formula C10H9FN2S B2845158 5-(4-Fluoro-benzyl)-thiazol-2-ylamine CAS No. 315241-39-5

5-(4-Fluoro-benzyl)-thiazol-2-ylamine

Cat. No. B2845158
CAS RN: 315241-39-5
M. Wt: 208.25
InChI Key: KIZWUMGELVDUQL-UHFFFAOYSA-N
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Description

“5-(4-Fluoro-benzyl)-thiazol-2-ylamine” is a complex organic compound. It likely contains a thiazole ring (a ring with one nitrogen atom, one sulfur atom, and three carbon atoms), an amine group (-NH2), and a 4-fluorobenzyl group (a benzene ring with a fluorine atom at the 4th position and a CH2 group attached) .


Synthesis Analysis

While the specific synthesis process for “5-(4-Fluoro-benzyl)-thiazol-2-ylamine” is not available, similar compounds are often synthesized through various organic reactions. For instance, 4-Fluorobenzylamine, a component of the compound, can be produced by the reaction of benzyl chloride and ammonia .

Scientific Research Applications

Anti-Allergic Drugs

“5-(4-Fluoro-benzyl)-thiazol-2-ylamine” has been used in the synthesis of anti-allergic drugs . Histamine plays an important role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs . The compound has shown high affinity for H1-antihistamine, which is used in the treatment of allergic reactions .

Antimicrobial Activity

The compound has been used in the synthesis of antimicrobial agents . A diverse series of 4- ( (1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . These compounds have shown good-to-excellent antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi .

Agrochemicals

“5-(4-Fluoro-benzyl)-thiazol-2-ylamine” can be used as a foundation for creating diverse compounds, including agrochemicals . These agrochemicals can be used in various agricultural applications, such as pest control and crop yield enhancement .

Medical Devices

The compound can also be used in the synthesis of fluorinated polymers utilized in the production of medical devices . These medical devices can range from diagnostic tools to therapeutic equipment .

Anticancer Agents

1,2,3-triazoles, which can be synthesized using “5-(4-Fluoro-benzyl)-thiazol-2-ylamine”, have been associated with a broad range of pharmacological activities, including anticancer activity . These compounds can be used in the development of new anticancer drugs .

Antitubercular Agents

1,2,3-triazoles, which can be synthesized using “5-(4-Fluoro-benzyl)-thiazol-2-ylamine”, have also been used in the synthesis of antitubercular agents . These agents can be used in the treatment of tuberculosis .

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZWUMGELVDUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953510
Record name 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-benzyl)-thiazol-2-ylamine

CAS RN

315241-39-5
Record name 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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